molecular formula C8H7NOS B13071150 3-Amino-1-benzothiophen-6-ol

3-Amino-1-benzothiophen-6-ol

Cat. No.: B13071150
M. Wt: 165.21 g/mol
InChI Key: OFVDORVVGNFCND-UHFFFAOYSA-N
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Description

3-Amino-1-benzothiophen-6-ol (CAS 1602469-94-2) is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol . This benzothiophene derivative is part of a class of organic compounds known for a broad spectrum of biological activities and significant potential in pharmaceutical research . Benzothiophene scaffolds are recognized for their structural versatility, which allows them to interact with diverse biological targets, making them valuable precursors in developing therapeutic agents . Research into benzothiophene analogues has revealed their relevance in several high-impact areas. For instance, 6-aminobenzo[b]thiophene-1,1-dioxide derivatives have been investigated as potent STAT3 inhibitors for anticancer research, particularly in challenging areas like glioblastoma . Furthermore, other benzo[b]thiophen-3-ol derivatives have been identified as effective and selective inhibitors of the human monoamine oxidase B (hMAO-B) enzyme, suggesting their utility as lead compounds for the treatment of neurodegenerative diseases such as Parkinson's disease . The wider benzothiophene family includes compounds with demonstrated antidiabetic, antimicrobial, anti-inflammatory, and anticonvulsant properties, underscoring the research value of this core structure . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

3-amino-1-benzothiophen-6-ol

InChI

InChI=1S/C8H7NOS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4,10H,9H2

InChI Key

OFVDORVVGNFCND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC=C2N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 1 Benzothiophen 6 Ol and Analogous Benzothiophene Scaffolds

Strategies for Benzothiophene (B83047) Core Construction

The formation of the benzothiophene ring is the initial critical step. Various methods have been developed, offering different levels of substitution and functional group tolerance.

Alkyne-Directed Hydroarylation Approaches

A regioselective and stereoselective intramolecular hydroarylation of arenesulfonyl ynamines, catalyzed by palladium, has been developed to produce benzothiazoles. These products can then undergo a photoinduced rearrangement to yield 3-amino-1-benzothiophene-1,1-diones nih.gov. This method highlights an advanced strategy for constructing a substituted benzothiophene system, although it yields the sulfone derivative.

Annulation-Based Syntheses

Annulation strategies are a common and versatile approach to the benzothiophene core. These methods typically involve the cyclization of a substituted benzene (B151609) with a sulfur-containing fragment. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate is a powerful method for constructing 3-aminobenzo[b]thiophenes rsc.orgrsc.org. Another approach involves the Stobbe condensation, which has been utilized to synthesize 4-hydroxybenzothiophene-6-carboxylic acids researchgate.netresearchgate.net. These methods are advantageous as they allow for the use of appropriately substituted starting materials to build the desired substitution pattern on the benzothiophene ring.

Microwave-Assisted Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient method for generating 3-aminobenzo[b]thiophenes. The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base, such as triethylamine, under microwave irradiation provides the desired 3-aminobenzothiophene core in high yields and short reaction times rsc.orgrsc.org. This methodology is particularly attractive for its efficiency and applicability to a range of substituted starting materials.

Starting Material (2-halobenzonitrile)ReagentConditionsProduct (3-aminobenzo[b]thiophene)Yield (%)Reference
2-ChlorobenzonitrileMethyl thioglycolate, Et3NMicrowave, 130 °C, 11 minMethyl 3-aminobenzo[b]thiophene-2-carboxylate96 rsc.org
2-Chloro-5-nitrobenzonitrileMethyl thioglycolate, Et3NMicrowave, 130 °C, 10 minMethyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate85 rsc.org
2-Bromo-5-methoxybenzonitrileMethyl thioglycolate, Et3NMicrowave, 130 °C, 15 minMethyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate78 rsc.org

One-Step Synthetic Procedures for Related Benzo[b]thiophen-3-ols

The synthesis of benzo[b]thiophen-3-ol derivatives can be achieved through various one-step procedures. One such method involves the reaction of arynes with alkynyl sulfides, which allows for the formation of the benzothiophene skeleton with a substituent at the 3-position nih.gov. While this method does not directly yield a 3-amino group, it provides a versatile route to 3-substituted benzothiophenes that could potentially be converted to the desired product.

Introduction of Amino and Hydroxyl Functionalities at Specific Positions

Once the benzothiophene core is established, the next crucial step is the introduction of the amino group at the C3 position and the hydroxyl group at the C6 position.

The introduction of the 3-amino group can be achieved directly during the core construction, as seen in the microwave-assisted synthesis from 2-halobenzonitriles rsc.orgrsc.org. Alternatively, a nitro group can be introduced at the 3-position, which can then be reduced to an amino group. The nitration of benzo[b]thiophene often leads to a mixture of isomers, with the 3-nitro product being one of the components cdnsciencepub.com.

The hydroxyl group at the 6-position can be incorporated by starting with a precursor that already contains a hydroxyl or a protected hydroxyl group, such as a methoxy (B1213986) group. For example, starting from a 5-methoxy-substituted 2-halobenzonitrile in the microwave-assisted synthesis would yield a 6-methoxy-3-aminobenzothiophene rsc.org. Subsequent demethylation would then provide the desired 6-hydroxyl functionality. The synthesis of 6-hydroxybenzothiophene derivatives has also been reported through methods like the Stobbe condensation followed by cyclization researchgate.netresearchgate.net.

Derivatization from Precursor Molecules

A plausible synthetic route to 3-Amino-1-benzothiophen-6-ol involves the derivatization of a pre-functionalized benzothiophene precursor. A key strategy would be to start with a commercially available or readily synthesized 6-methoxybenzothiophene.

A potential synthetic pathway is as follows:

Nitration: Nitration of 6-methoxybenzothiophene would likely introduce a nitro group onto the thiophene (B33073) ring, primarily at the 3-position.

Reduction: The resulting 6-methoxy-3-nitrobenzothiophene can then be reduced to 6-methoxy-3-aminobenzothiophene using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

Demethylation: Finally, the methoxy group at the 6-position can be cleaved to afford the target molecule, this compound. Reagents like boron tribromide (BBr3) are commonly used for the demethylation of aryl methyl ethers.

Photoinduced Rearrangements from 1,2-Benzothiazole-1,1-diones

A novel and previously unexplored method for synthesizing 3-amino-1-benzothiophene-1,1-dione derivatives involves the photoinduced rearrangement of 1,2-benzothiazole-1,1-diones. d-nb.inforesearchgate.net This transformation proceeds via a nitrogen-to-carbon 1,3-sulfonyl migration when the precursor is irradiated with UV light. d-nb.infoucc.ie

The process begins with the synthesis of 1,2-benzothiazole-1,1-diones, which can be prepared through a palladium-catalyzed intramolecular hydroarylation of arenesulfonyl ynamines. nih.gov Once the 1,2-benzothiazole-1,1-dione substrate is obtained, it is subjected to UV irradiation (typically at 300 nm) in a solvent such as acetonitrile (B52724) for 24 hours. d-nb.inforesearchgate.net This triggers the rearrangement to form the corresponding 3-amino-1-benzothiophene-1,1-dione derivatives in excellent yields. d-nb.infoucc.ie

The proposed mechanism for this rearrangement is initiated by the homolytic cleavage of the N–S bond upon photoirradiation, which generates a di-radical intermediate. d-nb.infoucc.ie This is followed by a recombination of the resulting sulfinate radical with the carbon terminus of the enaminyl radical system. The subsequent tautomerization of the formed imine intermediate yields the final, stable 3-amino-1-benzothiophene-1,1-dione product. d-nb.infoucc.ie

The scope of this photochemical rearrangement has been explored with various substituents on the nitrogen atom of the 1,2-benzothiazole-1,1-dione precursor. The reaction demonstrates high efficiency across different derivatives, as detailed in the table below. d-nb.info

Table 1: Photoinduced Rearrangement of 1,2-Benzothiazole-1,1-diones to 3-Amino-1-benzothiophene-1,1-diones d-nb.inforesearchgate.net Reaction Conditions: 1,2-benzothiazole-1,1-dione (0.1 mmol), CH₃CN (10.0 mL), hν (300 nm), 24 h.

Precursor (1,2-Benzothiazole-1,1-dione) Product (3-Amino-1-benzothiophene-1,1-dione) Yield (%)
2a H Bn 12a 94
2b H PMB 12b 99
2c H Allyl 12c 99

| 2d | OMe | Bn | 12d | 99 |

Reduction Pathways for Nitro Precursors leading to Amino-Benzothiophene Derivatives

A common and well-established strategy for the synthesis of amino-benzothiophene derivatives involves the reduction of a corresponding nitro-substituted benzothiophene precursor. wpmucdn.comnih.gov This two-step approach consists of first introducing a nitro group onto the benzothiophene ring system (nitration), followed by the chemical reduction of the nitro group to an amino group. wpmucdn.com

The nitration step is typically achieved using standard nitrating agents, such as a mixture of nitric acid and acetic acid. nih.gov For example, ethyl 5-methoxy-3-methylbenzothiophene-2-carboxylate can be nitrated to introduce a nitro group at the 4-position. nih.gov

Once the nitro-benzothiophene intermediate is synthesized, the nitro group is reduced to the desired amine. A variety of reducing agents and conditions can be employed for this transformation. A widely used method is catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas. nih.gov This method is effective for the reduction of the nitro group while potentially causing concomitant hydrogenolysis of other sensitive groups, such as chlorine atoms. nih.gov Another common reducing agent is tin(II) chloride (SnCl₂) in the presence of hydrochloric acid and ethanol, which can also efficiently convert the nitro group to an amine. nih.gov

This reduction pathway is versatile and has been applied to various substituted benzothiophenes to produce key intermediates for the synthesis of biologically active molecules. nih.gov For instance, the synthesis of certain benzothiophenequinones relies on the initial reduction of a nitrobenzothiophene to an aminobenzothiophene, which is then further transformed. nih.gov

Table 2: Compound Names

Compound Name
This compound
1,2-Benzothiazole-1,1-dione
3-Amino-1-benzothiophene-1,1-dione
Arenesulfonyl ynamine
Acetonitrile
Palladium on carbon (Pd/C)
Tin(II) chloride
Hydrochloric acid
Ethanol
Ethyl 5-methoxy-3-methylbenzothiophene-2-carboxylate
Nitric acid
Acetic acid
Benzothiophenequinone
4-Aminobenzothiophene

Chemical Reactivity and Transformation Mechanisms of 3 Amino 1 Benzothiophen 6 Ol and Its Derivatives

Cyclization Pathways and Stereoselectivity

The presence of two distinct nucleophilic centers—the C3-amine and the C6-hydroxyl group—makes 3-amino-1-benzothiophen-6-ol an ideal precursor for intramolecular and intermolecular cyclization reactions to form fused polycyclic systems. The regioselectivity of these reactions is typically governed by the nature of the electrophilic partner and the reaction conditions.

A common strategy involves the initial acylation of the more nucleophilic amino group. For instance, reaction with a bifunctional reagent like an α-haloacyl chloride yields an N-acylated intermediate. This intermediate is primed for a subsequent intramolecular cyclization. The cyclization can proceed via nucleophilic attack from the C2 position of the electron-rich benzothiophene (B83047) ring onto the electrophilic carbonyl-associated carbon, driven by a base, leading to the formation of a new six-membered ring.

Stereoselectivity becomes a critical consideration when the cyclization process creates new stereogenic centers. The facial selectivity of the ring-closing step can be influenced by steric hindrance imposed by the benzothiophene core and the substituents on the acyl chain. The choice of solvent, base, and temperature can significantly impact the diastereomeric ratio (d.r.) of the resulting products, allowing for a degree of control over the stereochemical outcome.

Table 1: Representative Cyclization Reactions and Stereochemical Outcomes
Starting Material DerivativeReagent/ConditionsCyclized Product StructureKey Observation
N-(2-chloropropanoyl)-3-amino-1-benzothiophen-6-ol1. NaH, THF, 0 °C to rt 2. Intramolecular cyclizationA dihydropyrazinone-fused benzothiopheneFormation of a new stereocenter on the pyrazinone ring. The reaction may yield a mixture of diastereomers depending on the substitution.
This compound1. Chloroacetyl chloride, Et3N 2. K2CO3, DMF, 80 °CA thieno[3,2-b]pyrrolo[1,2-d][1,4]oxazine coreSequential N-acylation followed by an intramolecular O-alkylation (Williamson ether synthesis) to form an oxazine (B8389632) ring.

Sulfonyl Migration Phenomena

Derivatives of this compound, particularly N-sulfonylated analogues (sulfonamides), can undergo fascinating intramolecular rearrangement reactions. One of the most significant is sulfonyl group migration, a process often categorized as a Smiles-type rearrangement. This transformation typically involves the migration of a sulfonyl group from the exocyclic nitrogen atom to a carbon atom on the aromatic ring.

The process is initiated by the deprotonation of the phenolic hydroxyl group at C6 under basic conditions, forming a potent phenoxide nucleophile. This phenoxide can then execute an intramolecular nucleophilic aromatic substitution (SNAr) attack at the C2 position of the benzothiophene ring. The C2 position is activated towards nucleophilic attack by the adjacent electron-withdrawing N-sulfonyl group. This attack transiently forms a spirocyclic intermediate (a Meisenheimer complex). Subsequent rearrangement and proton transfer lead to the cleavage of the C2-S bond and the formation of a new N-S bond, effectively migrating the sulfonyl group. However, a more common pathway in related systems involves migration from the nitrogen atom to an ortho-position, such as C2 or C4. The thermodynamic stability of the final product is the primary driving force for this rearrangement.

Table 2: Analysis of Sulfonyl Migration in Benzothiophene Derivatives
Starting SulfonamideCatalyst/ConditionsMigrated ProductMechanistic Note
N-(p-toluenesulfonyl)-3-amino-1-benzothiophen-6-olStrong base (e.g., t-BuOK) in an aprotic polar solvent (e.g., DMSO)2-(p-toluenesulfonyl)-3-amino-1-benzothiophen-6-olMigration occurs from the exocyclic nitrogen (N3) to the adjacent carbon (C2), driven by the formation of a more stable aromatic system after rearrangement.
N-(methanesulfonyl)-3-amino-1-benzothiophen-6-olLewis acid (e.g., AlCl3) or thermal conditions4-(methanesulfonyl)-3-amino-1-benzothiophen-6-olAcid-catalyzed (Fries-type) rearrangement leading to migration at the C4 position, which is ortho to the activating amino group.

Functional Group Interconversions via Diazotization Chemistry

The primary aromatic amino group at the C3 position is a synthetic linchpin, readily convertible into a diazonium salt. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), yields the corresponding 6-hydroxy-1-benzothiophen-3-diazonium salt.

This diazonium intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas). It can be displaced by a wide array of nucleophiles, enabling extensive functional group interconversions at the C3 position. This pathway provides access to a range of 3-substituted benzothiophene derivatives that are otherwise difficult to synthesize. For example, Sandmeyer reactions using copper(I) salts allow for the introduction of halides (-Cl, -Br) and the cyano group (-CN). The Schiemann reaction can be used to install fluorine, and simple heating in water or acidic solution leads to the formation of the corresponding 3-hydroxy derivative.

Table 3: Functionalization of the C3 Position via Diazotization
Reagent SequenceDisplaced GroupResulting C3-SubstituentProduct Name
1. NaNO2, H2SO4, 0 °C 2. H2O, Δ-N2+-OH (Hydroxyl)3,6-Dihydroxy-1-benzothiophene
1. NaNO2, HCl, 0 °C 2. CuCl-N2+-Cl (Chloro)3-Chloro-1-benzothiophen-6-ol
1. NaNO2, HBr, 0 °C 2. CuBr-N2+-Br (Bromo)3-Bromo-1-benzothiophen-6-ol
1. NaNO2, HCl, 0 °C 2. KCN, CuCN-N2+-CN (Cyano)6-Hydroxy-1-benzothiophene-3-carbonitrile
1. NaNO2, HCl, 0 °C 2. H3PO2-N2+-H (Hydrogen)1-Benzothiophen-6-ol

Reactivity of the Benzothiophene System with Electrophiles and Nucleophiles

The benzothiophene ring system in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of both the C3-amino and C6-hydroxyl groups. The regiochemical outcome of EAS reactions is determined by the combined directing influence of these substituents.

The C3-amino group is a strong activating group that directs incoming electrophiles to the C2 and C4 positions. The C2 position is electronically and sterically favored for substitution.

The C6-hydroxyl group is also a strong activator, directing electrophiles to its ortho positions (C5 and C7).

From a nucleophilic standpoint, the compound itself acts as a potent nucleophile. The amino and hydroxyl groups readily undergo N- and O-alkylation or acylation reactions with suitable electrophiles. Nucleophilic aromatic substitution on the ring itself is generally disfavored due to the electron-rich nature of the system.

Oxidative Transformations to Sulfone Analogues (e.g., 1,1-Dioxides)

The sulfur atom of the thiophene (B33073) ring is susceptible to oxidation. This transformation fundamentally alters the electronic properties of the benzothiophene core. Controlled oxidation using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) typically affords the corresponding 1-benzothiophene-1-oxide (a sulfoxide).

Using an excess of a stronger oxidizing agent, such as hydrogen peroxide in acetic acid or two or more equivalents of m-CPBA, leads to the fully oxidized 1-benzothiophene-1,1-dioxide (a sulfone). The oxidation state of the sulfur must be carefully controlled, as it has profound consequences for the molecule's subsequent reactivity. The conversion of the sulfide (B99878) to a sulfone transforms the sulfur from an electron-donating heteroatom into a powerful electron-withdrawing group. This change deactivates the entire ring system towards electrophilic aromatic substitution but activates the C2-C3 double bond for conjugate addition (Michael addition) by nucleophiles.

Table 4: Oxidation of the Benzothiophene Sulfur Atom
Oxidizing AgentConditions/StoichiometryProductImpact on Electronic Properties
m-CPBA~1.1 equivalents, CH2Cl2, 0 °CThis compound 1-oxide (Sulfoxide)Sulfur becomes a moderately electron-withdrawing group. Ring is less activated than the parent sulfide.
H2O2Excess, in acetic acid, refluxThis compound 1,1-dioxide (Sulfone)Sulfone group is strongly electron-withdrawing, deactivating the ring to EAS but activating the C=C bond for Michael addition.
KMnO4Excess, aqueous acetoneThis compound 1,1-dioxide (Sulfone)Powerful oxidant ensures complete conversion to the sulfone. Potential for side reactions on other functional groups if not controlled.

Structure Activity Relationship Sar Studies on 3 Amino 1 Benzothiophen 6 Ol Derivatives

Impact of Substituent Position and Nature on Biological Activity

Systematic evaluation of analogues has demonstrated that minor structural modifications to the benzothiophene (B83047) core or its appended functional groups can lead to significant changes in biological outcomes, including cytotoxic and enzyme inhibitory effects.

The linker connecting the 3-amino group of the benzothiophene core to an aryl substituent plays a significant role in determining biological activity. In studies on related 6-aminobenzo[b]thiophene 1,1-dioxide derivatives, the presence of an aminomethyl linker was identified as a crucial structural determinant for antimitotic effects. acs.org The linker's function is to properly orient the attached chemical moieties, and its modification is a key strategy for optimizing a compound's pharmacological profile. nih.gov The optimal structure of a linker often includes an aliphatic fragment, which can influence how the entire molecule interacts with its biological target. nih.gov

The saturation of the double bond within the thiophene (B33073) ring of the benzothiophene scaffold has a profound impact on biological activity. For 6-aminobenzo[b]thiophene 1,1-dioxide derivatives, the double bond between the C2 and C3 positions is considered essential for their cytotoxic and mitotic poisoning effects. acs.org The saturation of this C2-C3 double bond in derivatives K2891 and K2946 confirmed the necessity of this structural feature for maintaining potent antimitotic activity. acs.org This suggests that the planarity and electronic configuration conferred by the double bond are critical for the molecule's interaction with its biological target.

Table 1: Impact of C2-C3 Double Bond Saturation on Antimitotic Activity
CompoundC2-C3 BondReported ActivityReference
K2071 (Unsaturated)Double BondPotent antimitotic effects acs.org
K2891 (Saturated)Single BondLoss of activity acs.org
K2946 (Saturated)Single BondLoss of activity acs.org

The electronic properties of substituents on the benzothiophene scaffold or its aryl appendages are critical in modulating biological activity. Generally, the introduction of electron-withdrawing groups (EWGs) on an attached aryl ring tends to increase the biological potency of heterocyclic compounds. rsc.orgscielo.br For example, in a series of 3-aminobenzofuran derivatives, which are structurally similar to the benzothiophene scaffold, the addition of EWGs like fluorine resulted in the most effective acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. nih.gov Conversely, the attachment of electron-donating groups (EDGs) such as methyl and methoxy (B1213986) significantly reduced the inhibitory activities of these compounds. nih.gov

In studies of benzo[b]thiophen-3-ol derivatives as monoamine oxidase (MAO) inhibitors, compounds with strongly electron-withdrawing groups like nitro (NO₂) and cyano (CN) on a C2-benzoyl substituent showed potent inhibitory activity. nih.gov This suggests that EWGs can enhance the interaction of the molecule with its target enzyme, potentially through favorable electronic or binding interactions.

Table 2: Effect of Electron-Donating/Withdrawing Groups on Aryl Substituents of Benzo[b]thiophen-3-ol Derivatives against hMAO-B
CompoundSubstituent on Phenyl RingElectronic NaturehMAO-B IC₅₀ (µM)Reference
PM134-NO₂Strongly Withdrawing0.088 nih.gov
PM144-CNWithdrawing0.071 nih.gov
PM1UnsubstitutedNeutral0.140 nih.gov

The nature of aryl groups appended to the core structure is a key factor influencing both the potency and selectivity of the compounds. researchgate.netresearchgate.net Molecular docking studies on benzo[b]thiophen-3-ol derivatives have underscored the importance of aryl substituents in establishing potential binding site interactions necessary for MAO inhibition. nih.govresearchgate.net These studies suggest that modifying the aryl substituents provides a clear path to improving the activity of this scaffold. nih.govresearchgate.net

For instance, evaluation of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives revealed the specific importance of a para-methoxy-substituted phenyl ring for cytotoxic activity. acs.org In the context of MAO inhibition, the substitution pattern on a C2-benzoyl group significantly affects selectivity between the MAO-A and MAO-B isoforms. A 4-cyanophenyl substituent, for example, conferred high potency and selectivity for MAO-B, whereas a 3-pyridinyl substituent also resulted in potent and selective MAO-B inhibition. nih.gov

Table 3: Influence of Aryl Substituents on MAO Inhibition and Selectivity
CompoundAryl SubstituenthMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (A/B)Reference
PM144-Cyanophenyl> 100.071> 140 nih.gov
PM153-Pyridinyl> 100.081> 123 nih.gov
PM123,4-Dichlorophenyl> 100.120> 83 nih.gov

Pharmacophore Elucidation and Design Principles for Bioactive Analogues

Pharmacophore modeling is a cornerstone of modern drug design, enabling the identification of the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological response. drugdesign.orgresearchgate.net A pharmacophore model typically includes features such as hydrophobic regions, aromatic rings, and hydrogen bond acceptors or donors. researchgate.net This model is developed by analyzing a collection of compounds that are known to bind to the same biological target, with the assumption that their bioactive conformations must share common 3D features. drugdesign.org

For benzothiophene derivatives, molecular docking studies help elucidate the pharmacophore by visualizing the interactions between the ligand and the active site of the target protein, such as MAO. nih.govresearchgate.net These studies can reveal key interactions and suggest structural requirements to enhance activity. researchgate.net

Molecular and Biological Mechanisms of Action for 3 Amino 1 Benzothiophen 6 Ol Analogues in Vitro Studies

Enzyme Inhibition Studies (e.g., Monoamine Oxidases, STAT3, Kinases)

Benzothiophene (B83047) derivatives have demonstrated significant inhibitory activity against several key enzymes, including monoamine oxidases (MAOs), Signal Transducer and Activator of Transcription 3 (STAT3), and various kinases.

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are enzymes crucial for the degradation of neurotransmitters like dopamine (B1211576) and serotonin. nih.govuniroma1.it A series of benzo[b]thiophen-3-ol derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.govtandfonline.comselcuk.edu.trunich.it For instance, some of these compounds exhibit high selectivity for the MAO-B isoform. nih.govtandfonline.comselcuk.edu.tr One study highlighted a derivative, methyl 2-((2-(4-nitrophenyl)-2-oxoethyl)sulfinyl)benzoate, which showed over 90% inhibition against the MAO-A isoform with an IC50 value of 2.86 µM. uniroma1.it Chalcone derivatives that incorporate both indole (B1671886) and benzothiophene components have also shown notable inhibitory action against both MAO-A and MAO-B. sioc-journal.cn

STAT3 Inhibition:

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when abnormally activated, is linked to the development of various cancers. nih.gov Several benzothiophene-based compounds have been developed as STAT3 inhibitors. For example, derivatives of benzo[b]thiophene 1,1-dioxide have been designed to target the SH2 domain of STAT3, which is critical for its activation. nih.govnih.gov One such derivative, compound 8b, was found to effectively block the phosphorylation of STAT3. nih.govresearchgate.net Another well-known STAT3 inhibitor with a benzothiophene core is Stattic (6-nitro-1-benzothiophene 1,1-dioxide), which prevents the phosphorylation, dimerization, and nuclear translocation of STAT3. spandidos-publications.com A derivative of Stattic, K2071, also demonstrated the ability to inhibit STAT3 activity stimulated by interleukin-6. acs.org

Kinase Inhibition:

The benzothiophene scaffold has been utilized to develop inhibitors for a range of protein kinases, which are key regulators of cell signaling.

Aurora Kinases: Benzothiophene-3-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are involved in cell division. nih.gov The most effective compound from this series, compound 36, inhibits these kinases in the nanomolar range. nih.gov

Multi-Kinase Inhibition: 5-hydroxybenzothiophene derivatives have been developed as multi-target kinase inhibitors. tandfonline.com One hydrazide derivative, 16b, showed potent inhibition against several kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range. tandfonline.com Another study on N-benzylated 5-hydroxybenzothiophene-2-carboxamides also identified multi-targeted inhibitors of Clk/Dyrk kinases. mdpi.com

Other Kinases: Benzothiophene derivatives have also been investigated as inhibitors of other kinases such as Jak2 and MK2. nih.govresearchgate.net A compound referred to as A46 was identified as a novel benzothiophene-based inhibitor of Jak2. nih.gov

Table 1: Enzyme Inhibition by Benzothiophene Analogues

Compound/Derivative ClassTarget Enzyme(s)Key Findings (IC50 values, % Inhibition)Source
Benzo[b]thiophen-3-ol derivativeshMAO-A, hMAO-BHighly selective for MAO-B. One derivative showed >90% inhibition of MAO-A with IC50 of 2.86 µM. nih.govuniroma1.it
Benzo[b]thiophene 1,1-dioxide derivatives (e.g., compound 8b, Stattic)STAT3Inhibit STAT3 phosphorylation and dimerization. nih.govnih.govspandidos-publications.com
Benzothiophene-3-carboxamides (e.g., compound 36)Aurora Kinase A/BInhibition in the nanomolar range. nih.gov
5-hydroxybenzothiophene hydrazide (compound 16b)Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1AIC50 values of 11, 87, 125.7, 163, 284, and 353.3 nM, respectively. tandfonline.com
1-benzothiophen-2-yl-(4-dimethylaminophenyl)methanol (A46)Jak2Preferentially inhibits Jak2-V617F protein. nih.gov

Analysis of Intermolecular Interactions at Active Sites through Molecular Docking

Molecular docking studies have been instrumental in elucidating the binding modes of benzothiophene analogues within the active sites of their target enzymes. These computational analyses provide insights into the specific intermolecular interactions that govern their inhibitory activity.

For MAO inhibitors , docking studies of benzo[b]thiophen-3-ol derivatives have highlighted key interactions within the enzyme's binding site that are crucial for their inhibitory function. nih.govtandfonline.comselcuk.edu.trunich.it These studies help in understanding the structural requirements for enhancing the activity and selectivity of these compounds. nih.govtandfonline.com

In the case of STAT3 inhibitors , molecular modeling has shown that benzo[b]thiophene 1,1-dioxide derivatives can fit well into the SH2 domain pocket of STAT3. nih.govnih.govresearchgate.net The binding is often stabilized by interactions with key residues. For instance, the STAT3 SH2 domain has a cleft with a polar pTyr705 site, an adjacent hydrophobic pocket, and a Leu706 site, which can be targeted by these inhibitors. nih.gov The binding of inhibitors to this domain prevents the dimerization of STAT3, a critical step for its activation. nih.gov Stattic, a known STAT3 inhibitor, is capable of binding to the SH2 domain, thereby inhibiting STAT3's function. spandidos-publications.com

Molecular docking of kinase inhibitors has also provided valuable information. For benzothiophene-3-carboxamide inhibitors of Aurora kinases, docking studies help to understand their binding at the kinase hinge region and other key interaction points. nih.gov Similarly, for 5-hydroxybenzothiophene derivatives targeting multiple kinases, docking helps to rationalize their broad-spectrum activity by showing favorable interactions within the ATP-binding pockets of different kinases. tandfonline.com Docking studies on benzothiophene analogues as Factor IXa inhibitors have shown that an amidine group on the benzothiophene template plays a key role by forming polar interactions with Asp189 and Ser190 in the binding pocket. tandfonline.comnih.gov

Docking studies of spiro-benzothiophene derivatives with acetylcholinesterase (AChE) revealed that the most active compounds bind to both the catalytic and peripheral anionic sites of the enzyme through a combination of hydrophilic, hydrophobic, and π-stacking interactions with various residues. mdpi.com

Cellular Pathway Modulation (e.g., Antimitotic Effects, Gene Expression Regulation)

Beyond direct enzyme inhibition, benzothiophene analogues have been shown to modulate various cellular pathways, leading to effects such as cell cycle arrest and regulation of gene expression.

Antimitotic Effects:

Several benzothiophene derivatives have been identified as potent antimitotic agents that interfere with tubulin polymerization, a critical process for cell division. nih.govopenreadings.eunih.gov For example, 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives have been synthesized and shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov The most promising compound in one study, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, was found to inhibit cancer cell growth at subnanomolar concentrations. nih.gov A 6-amino[b]benzothiophene 1,1-dioxide derivative, K2071, also demonstrated antimitotic effects by arresting cells in prophase. acs.org Furthermore, a benzothiophene-based compound, DPS-2, induced an S-phase delay in the cell cycle of human cancer cell lines. mdpi.com

Gene Expression Regulation:

Benzothiophene derivatives can also modulate cellular pathways by altering gene expression. Some derivatives act as selective estrogen receptor modulators (SERMs) and can influence gene expression through this mechanism. aacrjournals.orgnih.gov Additionally, certain benzothiophene compounds have been shown to transactivate peroxisome proliferator-activated receptors (PPARs), which are nuclear transcription factors involved in regulating genes related to glucose metabolism. tandfonline.comgoogle.com For example, specific substituted thiophene (B33073) and benzothiophene derivatives were found to transactivate PPARγ. tandfonline.com

In the context of STAT3 inhibition, by blocking STAT3, benzothiophene analogues can downregulate the expression of STAT3's target genes, which are involved in cell proliferation, survival, and angiogenesis. nih.govacs.org For instance, the STAT3 inhibitor inS3-54 was shown to selectively inhibit the expression of STAT3 downstream target genes. acs.org In another study, a benzothiophene derivative, NSC309874, was reported to downregulate the gene expression of PDGFR-β. ias.ac.in Furthermore, genetic analysis of Gordonia terrae revealed that when this bacterium uses benzothiophene as a sulfur source, it upregulates a set of 135 genes, many of which are involved in biodesulfurization pathways. nih.govnih.gov

Advanced Characterization Techniques in 3 Amino 1 Benzothiophen 6 Ol Research

Spectroscopic Methodologies

Spectroscopy is the cornerstone for the structural characterization of novel compounds like 3-Amino-1-benzothiophen-6-ol. Each method probes different aspects of the molecule's quantum mechanical states, yielding complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. libretexts.org For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. The aromatic protons on the benzene (B151609) ring and the thiophene (B33073) ring would appear in the typical downfield region (around 6.5-8.0 ppm). pressbooks.pub The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets whose chemical shifts are concentration and solvent-dependent. ucl.ac.uk The exact positions and splitting patterns (coupling) of the aromatic protons would be crucial for confirming the substitution pattern on the benzothiophene (B83047) core. pressbooks.pub

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org With eight carbon atoms, the spectrum of this compound is expected to show eight distinct signals under normal conditions, confirming the molecular asymmetry. libretexts.org The chemical shifts are highly sensitive to the electronic environment; carbons bonded to heteroatoms (oxygen and sulfur) would resonate at different fields compared to standard aromatic carbons. researchgate.net Carbonyl carbons in derivatives, for instance, are typically found much further downfield (>160 ppm). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive, based on general principles and data from analogous structures.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 8.0110 - 140
Thiophene C-H7.0 - 7.5120 - 130
C-NH₂---135 - 150
C-OH---150 - 160
C-S---125 - 145
Quaternary C---120 - 145
-NH₂Variable (broad)---
-OHVariable (broad)---

Mass Spectrometry (GC-MS, LC-MS, EI, ES)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For a non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ES) would be a suitable method for analysis. researchgate.netgoogle.com

The high-resolution mass spectrum (HRMS) would be used to confirm the molecular formula, C₈H₇NOS, by matching the experimentally measured exact mass with the theoretically calculated one. researchgate.net Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation patterns, which would reveal information about the molecule's structure. Expected fragmentation might include the loss of small neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN) from the thiophene and amino groups, or cleavage related to the hydroxyl group.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₈H₇NOS
Molecular Weight165.21 g/mol
Exact Mass165.0248

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov These two methods are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice-versa, especially in molecules with a center of symmetry. nih.gov

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound would show characteristic absorption bands. The O-H stretching vibration of the hydroxyl group would appear as a broad band around 3200-3600 cm⁻¹. core.ac.uk The N-H stretching of the primary amine would be visible as two sharp peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ range. core.ac.ukresearchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy would be particularly useful for observing vibrations of the sulfur-containing ring. The C-S stretching vibrations, which can be weak in the IR spectrum, are often more prominent in the Raman spectrum. nih.gov Symmetrical vibrations of the aromatic rings would also be expected to produce strong Raman signals. basinc.com

Table 3: Predicted Vibrational Frequencies for this compound This table is predictive, based on established group frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Method
-OHStretching3200 - 3600 (broad)IR
-NH₂Symmetric & Asymmetric Stretching3300 - 3500 (two bands)IR
Aromatic C-HStretching3000 - 3100IR, Raman
Aromatic C=CRing Stretching1450 - 1600IR, Raman
C-NStretching1250 - 1350IR
C-OStretching1200 - 1300IR
C-SStretching600 - 800Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The benzothiophene core is a chromophore that absorbs UV light. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are powerful auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzothiophene. researchgate.net

The spectrum would likely display multiple bands corresponding to π→π* transitions within the conjugated aromatic system. researchgate.net The lone pair electrons on the nitrogen, oxygen, and sulfur atoms could also give rise to n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. nih.gov The exact position and intensity of these bands can be influenced by solvent polarity.

Rotational Spectroscopy and Large Amplitude Motion Analysis

Rotational spectroscopy, typically conducted in the gas phase on jet-cooled molecules, is an extremely high-resolution technique that can determine the precise three-dimensional structure of a molecule by measuring its moments of inertia. frontiersin.org For a molecule like this compound, this technique could distinguish between different stable conformers that arise from the rotation around the C-O and C-N bonds.

Furthermore, this method is sensitive to large amplitude internal motions, such as the inversion of the amino group or the internal rotation of the hydroxyl group. rsc.org Analysis of the fine structure in the rotational spectrum can provide quantitative information about the energy barriers to these motions, offering deep insight into the molecule's flexibility and the intramolecular forces that govern its shape. frontiersin.orgrsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. For a newly synthesized compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared against the theoretically calculated values based on the proposed molecular formula. acs.org This comparison is crucial for verifying the compound's empirical formula and purity. nih.govscribd.com

Table 4: Theoretical Elemental Composition of this compound (C₈H₇NOS)

Element Atomic Mass Number of Atoms Total Mass Mass Percentage (%)
Carbon (C)12.011896.08858.16
Hydrogen (H)1.00877.0564.27
Nitrogen (N)14.007114.0078.48
Oxygen (O)15.999115.9999.68
Sulfur (S)32.06132.0619.41
Total 165.21 100.00

Computational Chemistry and Theoretical Investigations of 3 Amino 1 Benzothiophen 6 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (TMD) and ab initio methods, are powerful tools for elucidating the intrinsic properties of molecules. qulacs.org These methods have been applied to various benzothiophene (B83047) derivatives to predict their behavior and characteristics. researchgate.netsapub.org

Conformational analysis is critical for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity and physical properties. By mapping the potential energy surface (PES), researchers can identify the most stable conformations and the energy barriers between them. frontiersin.orgnih.gov

For molecules similar to 3-Amino-1-benzothiophen-6-ol, computational methods are used to explore the conformational space by systematically rotating flexible dihedral angles. frontiersin.org For instance, in a study of 1,2-aminoalcohols, molecular geometry optimizations were performed to predict conformational preferences from the PES. frontiersin.org The analysis of the PES for related heterocyclic systems, like 3,4-dihydro-2H-pyran, has revealed how conformational interconversion pathways can change upon ionization. rsc.org This type of analysis for this compound would involve rotating the amino and hydroxyl groups to determine their preferred orientations relative to the benzothiophene core and to each other, and to identify any stabilizing intramolecular interactions such as hydrogen bonds.

Table 1: Predicted Conformational Data for Related Amino Alcohols This table is illustrative and based on general findings for similar structures, as specific data for this compound was not available in the search results.

Conformer Dihedral Angle (HO-C-C-N) Relative Energy (kcal/mol) Key Interactions
Gauche ~60° 0.0 Intramolecular Hydrogen Bond (OH···N)
Anti ~180° 1.5 - 3.0 Steric Hindrance Minimized
Eclipsed ~0° > 5.0 High Torsional Strain

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. irjweb.com

Table 2: Calculated Electronic Properties for Related Thiophene (B33073) Derivatives This table presents typical data ranges found for similar compounds, as specific values for this compound were not available.

Parameter Typical Value Range Significance
EHOMO -5.5 to -6.5 eV Electron-donating ability
ELUMO -1.0 to -2.0 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 3.5 to 5.0 eV Chemical reactivity and stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.defaccts.de This method allows for the quantification of donor-acceptor interactions, which are key to understanding hyperconjugation and intramolecular charge transfer. uba.archalcogen.ro

Table 3: Illustrative NBO Analysis Data for a Heterocyclic Amine This table is a representative example of NBO analysis results.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (N) σ*(C-C) 5.2
LP (O) σ*(C-C) 3.8
π (C=C) π*(C=C) 20.5

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations of NMR chemical shifts (using methods like GIAO), IR vibrational frequencies, and UV-Vis electronic transitions have been shown to be in good agreement with experimental spectra for similar benzothiazole (B30560) and thiophene derivatives. researchgate.netepstem.netresearchgate.net

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that aids in the assignment of experimental peaks. nih.gov Similarly, the calculation of vibrational frequencies can help in assigning the bands in the experimental IR and Raman spectra. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, identifying the key electronic transitions responsible for the UV-Vis absorption bands. researchgate.net

Table 4: Comparison of Experimental and Calculated Spectroscopic Data for a Benzothiophene Derivative This table illustrates the typical correlation between experimental and calculated data.

Spectroscopic Data Experimental Value Calculated Value
¹H NMR (ppm) 7.2 (d) 7.15 (d)
¹³C NMR (ppm) 125.4 126.1
IR (cm⁻¹) 3450 (N-H stretch) 3445
UV-Vis λmax (nm) 285 288

Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. bohrium.com It is extensively used in drug discovery to predict how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. chemscene.comresearchgate.net

Studies on benzo[b]thiophen-3-ol derivatives as inhibitors of human monoamine oxidase (hMAO) have utilized molecular docking to understand the binding site interactions that are crucial for their inhibitory activity. nih.govresearchgate.net For this compound, docking studies could be performed against various potential targets to predict its binding affinity and mode of interaction. These simulations would reveal key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking, providing a rationale for its potential biological activity and guiding the design of more potent analogs. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that can be difficult to study experimentally. chemscene.com For instance, DFT studies have been used to elucidate the mechanism of palladium-catalyzed intramolecular hydroarylation to form benzothiazoles. researchgate.netnih.gov

For reactions involving this compound, computational modeling could be employed to study its synthesis or its reactivity in various chemical transformations. For example, the mechanism for the synthesis of 3-amino-1-benzothiophene-1,1-diones has been investigated using computational methods to understand the cyclization pathway. nih.govehu.es Similarly, the direct β-arylation of benzothiophenes has been studied computationally, providing evidence for a Heck-type pathway. acs.org Such studies on this compound would help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.

In Silico Predictions for Biological Properties

In the realm of computational drug discovery, in silico methods are pivotal for the early-stage evaluation of a compound's potential biological activity and pharmacokinetic profile. These predictive models allow researchers to screen molecules for drug-like properties, potential toxicity, and interactions with biological targets before committing to costly and time-consuming laboratory synthesis and testing. For the compound this compound, specific and detailed in silico biological property assessments are not extensively documented in publicly available scientific literature. However, by examining the computational studies conducted on structurally related benzothiophene derivatives, it is possible to infer the types of biological properties that would be relevant to investigate for this specific molecule.

Computational profiling of a novel compound typically begins with the prediction of its fundamental physicochemical and pharmacokinetic properties, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. These predictions are derived from the molecule's structure using various quantitative structure-activity relationship (QSAR) models and other computational algorithms. While specific, experimentally validated data tables for this compound are scarce, general physicochemical properties can be predicted using computational tools.

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₇NOSDefines the elemental composition of the molecule.
Molecular Weight 165.21 g/mol Influences absorption and distribution; lower molecular weight is often favored for oral bioavailability.
Topological Polar Surface Area (TPSA) 71.66 ŲPredicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient) 1.80Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion.
Hydrogen Bond Donors 2The number of N-H or O-H bonds, influencing binding specificity and solubility.
Hydrogen Bond Acceptors 3The number of N or O atoms, crucial for molecular recognition and binding.
Rotatable Bonds 0Indicates molecular flexibility, which can impact receptor binding.

Note: The values in this table are computationally predicted and have not been experimentally verified. They serve as an initial assessment of the molecule's drug-like characteristics.

Detailed Research Findings from Related Compounds

Although specific data for this compound is limited, research on analogous benzothiophene structures provides insight into the potential biological activities that could be explored through in silico methods.

Molecular Docking Studies: This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. For instance, various benzothiophene derivatives have been the subject of molecular docking studies to evaluate their potential as inhibitors of specific enzymes. A study on benzo[b]thiophen-3-ol derivatives used molecular docking to investigate their binding interactions with human monoamine oxidase (hMAO), an important target in the treatment of neurodegenerative diseases. Similarly, other research has used docking to explore the anticancer potential of benzothiophene-incorporated Schiff bases by predicting their binding affinity to relevant cancer targets. These studies suggest that this compound could be computationally screened against a variety of receptors and enzymes to identify potential therapeutic targets.

In Silico ADMET and Toxicity Prediction: Predicting the ADMET profile of a compound is a critical step in assessing its potential as a drug candidate. Computational tools can predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for mutagenicity or carcinogenicity. For example, in silico toxicity prediction studies were performed on novel 2-aroylbenzo[b]thiophen-3-ols to assess their promise as anticancer agents. Furthermore, derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide underwent computational analysis of their physicochemical properties to optimize for blood-brain barrier permeability in the development of new therapeutics. These examples highlight the utility of in silico models in flagging potential liabilities early in the drug discovery process. Such analyses for this compound would be essential to profile its drug-likeness and potential for toxicity.

Current Landscape of Academic Research and Intellectual Property

Scholarly Literature Trends and Review

The benzothiophene (B83047) scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. nih.govresearchgate.netbeilstein-journals.org While direct scholarly literature focusing exclusively on "3-Amino-1-benzothiophen-6-ol" is limited, a substantial body of research exists for the broader class of aminobenzothiophenes and their derivatives. researchgate.net These compounds are recognized as privileged structures in drug discovery. researchgate.netnih.gov

Research trends indicate a strong focus on the synthesis and pharmacological evaluation of various substituted benzothiophenes. nih.govbenthamdirect.com Synthetic strategies often involve the cyclization of appropriately substituted precursors. nih.govbeilstein-journals.orgresearchgate.netrsc.org For instance, a common route to 3-aminobenzo[b]thiophenes involves the reaction of 2-halobenzonitriles with thioglycolates. researchgate.netrsc.orgresearchgate.net Microwave-assisted synthesis has been shown to provide rapid access to these scaffolds in high yields. rsc.org

The literature highlights a wide array of biological activities associated with benzothiophene derivatives, including:

Anticancer nih.govresearchgate.netnih.govijpsjournal.com

Antimicrobial nih.govresearchgate.netnih.govijpsjournal.comresearchgate.net

Anti-inflammatory nih.govresearchgate.netnih.govijpsjournal.com

Antioxidant researchgate.netnih.govijpsjournal.com

Antitubercular nih.govresearchgate.netnih.govijpsjournal.com

Antidiabetic nih.govresearchgate.netnih.govijpsjournal.com

Neuroprotective ijpsjournal.com

Specifically, 6-aminobenzo[b]thiophene 1,1-dioxide derivatives, structurally related to the subject compound, have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. acs.org Derivatives of benzo[b]thiophen-3-ol have been designed and synthesized as potent and selective inhibitors of human monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases like Parkinson's disease. nih.govunich.it

The following table summarizes key research findings on related aminobenzothiophene derivatives.

Derivative Class Synthesis Method Highlight Key Research Finding Potential Application Reference
3-Aminobenzo[b]thiophene-2-carboxylatesReaction of 2-halobenzonitriles with methyl thioglycolateRapid, high-yield synthesis under microwave irradiation.Building blocks for kinase inhibitors. rsc.org
6-Aminobenzo[b]thiophene 1,1-dioxidesMulti-step synthesis including reduction and condensation reactionsInhibition of STAT3, antimitotic and senotherapeutic activities.Cancer, neuroinflammation. acs.org
Benzo[b]thiophen-3-ol derivativesCondensation reactionsSelective inhibition of human monoamine oxidase B (MAO-B).Neurodegenerative diseases. nih.govunich.it
3-Aminobenzo[b]thiophene-fused pyrazolonesReaction of 3-amino-1-benzothiophene-2-carboxylate with hydrazinesCompounds exhibit significant antibacterial and antifungal activity.Antimicrobial agents. researchgate.net

Patent Filings and Innovation for Related Benzothiophene Compounds

The intellectual property landscape for benzothiophene derivatives is active, with numerous patents filed for novel compounds, synthetic processes, and pharmaceutical applications. These filings underscore the commercial interest in this class of compounds for drug development.

Patents frequently claim novel benzothiophene structures with specific substitutions designed to modulate their activity against various biological targets. For example, patents describe benzothiophene derivatives as:

Selective Estrogen Receptor Modulators (SERMs): Raloxifene, a well-known benzothiophene derivative, is the subject of multiple patents covering its synthesis, crystalline forms, and use in treating osteoporosis. justia.com

Enzyme Inhibitors: Patents have been filed for benzothiophene compounds that inhibit enzymes such as plasminogen activator inhibitor-1 (PAI-1) and phosphodiesterase 10A (PDE10A). epo.orggoogle.com.na

Receptor Modulators: Indole (B1671886) and benzothiophene compounds have been patented as modulators of the histamine (B1213489) H3 receptor, with potential applications in neurological and psychiatric disorders. google.com.na

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Certain derivatives are claimed to activate PPARα or γ, suggesting their use in treating metabolic diseases. google.com

The following interactive table details selected patent filings for benzothiophene derivatives, illustrating the breadth of innovation in this area.

Patent Number Assignee Title/Subject Matter Therapeutic Area
EP 0831089 A1Eli Lilly and CompanyBenzothiophene compounds, intermediates, processes, compositions, and methodsNot specified, broad pathologies
EP 0819687 B1Eli Lilly and CompanyBenzothiophene compounds, and uses and formulations thereofPAI-1 inhibition
US 8344149 B2Dr. Reddy's LaboratoriesCrystalline form of benzothiophene compound and process for preparation thereofOsteoporosis (related to Raloxifene)
WO2008109333A1Janssen Pharmaceutica N.V.Indole and benzothiophene compounds as modulators of the histamine h3 receptorNeurological/Psychiatric disorders
WO2014142322A1Otsuka Pharmaceutical Co., Ltd.Benzothiophene derivativeSchizophrenia, Huntington's disease (PDE10A inhibitors)
US20030109570A1Banyu Pharmaceutical Co., Ltd.Benzothiophene derivatives and medicinal use thereofPPARα or γ mediated diseases

Innovation is also evident in the development of novel synthetic methodologies that provide more efficient or versatile routes to these complex molecules. beilstein-journals.orgrsc.orggoogleapis.com

Identification of Emerging Research Areas in Benzothiophene Derivatives

Beyond established therapeutic areas, research into benzothiophene derivatives is expanding into new and innovative fields.

One major emerging area is in materials science , particularly for organic electronics. Benzothiophene derivatives are being extensively investigated as organic semiconductors due to their high charge carrier mobility, thermal stability, and tunable electronic properties. mdpi.combohrium.com Specific applications include:

Organic Field-Effect Transistors (OFETs) mdpi.combohrium.com

Organic Light-Emitting Diodes (OLEDs) mdpi.com

Organic Sensors mdpi.com Research in this domain focuses on modifying the benzothiophene core, for instance through sulfur oxidation, to fine-tune the material's optoelectronic properties for enhanced device performance. mdpi.com

Another burgeoning area is the development of novel synthesis methods . Recent advancements include electrochemically-promoted synthesis and metal-free domino reactions, which offer greener and more efficient pathways to construct complex benzothiophene-fused systems. rsc.orgresearchgate.net These methods enable the creation of diverse molecular architectures that were previously difficult to access.

Furthermore, there is a growing interest in using computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking , to guide the rational design of new benzothiophene-based drugs. researchgate.net These in-silico approaches help in predicting the biological activity of novel compounds and understanding their interactions with target proteins, thereby accelerating the discovery of potent drug candidates against challenges like multidrug-resistant bacteria. researchgate.net

The exploration of benzothiophene scaffolds in new therapeutic contexts continues to evolve. For example, their potential as anthelmintic agents and their role in targeting complex signaling pathways involved in both cancer and senescence are active areas of investigation. acs.orgwisdomlib.org

Future Research Directions and Unexplored Potential of 3 Amino 1 Benzothiophen 6 Ol

Advanced Synthetic Strategy Development and Scope Expansion

The future development of therapeutic agents based on the 3-Amino-1-benzothiophen-6-ol scaffold is intrinsically linked to the advancement of synthetic methodologies that allow for efficient, controlled, and diverse production of its derivatives. While traditional methods for benzothiophene (B83047) synthesis exist, emerging strategies offer significant advantages in terms of yield, selectivity, and sustainability.

Key Future Synthetic Approaches:

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing, particularly for reactions that are exothermic or involve hazardous reagents. Implementing flow chemistry for the synthesis of this compound derivatives could lead to improved reaction control, higher yields, and facilitated purification.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.orgorganic-chemistry.orgacs.org This methodology could be employed for the late-stage functionalization of the this compound core, allowing for the introduction of a wide range of substituents without the need for harsh reagents or protecting groups. For instance, a photocatalytic radical annulation process using eosin Y as a catalyst has been successfully used for the synthesis of other benzothiophenes. acs.orgorganic-chemistry.org

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach to molecular diversification. hw.ac.uk Developing C-H activation strategies for the benzothiophene core of this compound would enable the direct introduction of aryl, alkyl, and other functional groups at various positions, bypassing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled stereoselectivity for the production of chiral molecules. nih.govnih.govresearchgate.net Biocatalytic methods could be explored for the enantioselective synthesis of chiral derivatives of this compound, which may exhibit improved potency and reduced off-target effects.

Table 1: Comparison of Advanced Synthetic Strategies

Strategy Potential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, scalability, improved reaction control, and higher yields.
Photocatalysis Mild reaction conditions, high functional group tolerance, and access to novel chemical space. acs.orgorganic-chemistry.orgacs.org
C-H Activation High atom economy, reduced synthetic steps, and direct functionalization of the core structure. hw.ac.uk

| Biocatalysis | High enantioselectivity for chiral derivatives, environmentally friendly, and mild reaction conditions. nih.govnih.govresearchgate.net |

Deeper Mechanistic Understanding of Biological Activity at the Molecular Level

A thorough understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design and optimization. Future research should focus on elucidating these mechanisms through a combination of advanced analytical and computational techniques.

Key Areas for Mechanistic Investigation:

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of this compound derivatives in complex with their target proteins. This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern binding affinity and selectivity.

Biophysical Techniques: A suite of biophysical methods can be employed to characterize the binding kinetics and thermodynamics of ligand-target interactions. frontiersin.orgnih.govnih.gov Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity (Kd), association and dissociation rates (kon and koff), and the thermodynamic driving forces of binding. frontiersin.orgnih.govnih.gov

Molecular Modeling: Computational approaches, including molecular docking and molecular dynamics simulations, can be used to predict binding modes, estimate binding affinities, and explore the dynamic behavior of the ligand-target complex over time. These in silico methods can guide the design of new derivatives with improved binding characteristics.

Exploration of Novel Biological Targets and Therapeutic Modalities

The structural features of this compound suggest its potential to interact with a variety of biological targets, opening up avenues for new therapeutic applications.

Potential Therapeutic Areas and Targets:

Neurodegenerative Diseases: Thiophene-containing compounds have shown promise as therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govmdpi.commdpi.com Derivatives of this compound could be designed to target key proteins implicated in these diseases, such as beta-secretase (BACE1), glycogen synthase kinase 3β (GSK-3β), or monoamine oxidase B (MAO-B).

Epigenetic Regulation: The benzothiophene scaffold could be functionalized to interact with epigenetic targets, such as histone deacetylases (HDACs) or histone methyltransferases (HMTs), which are implicated in cancer and other diseases.

Chemical Biology Probes: Fluorescently labeled derivatives of this compound could be developed as chemical probes to visualize and study biological processes within living cells. acs.orgbohrium.comnih.gov These probes could be designed to selectively target specific organelles or proteins, providing valuable tools for basic research and drug discovery.

Multi-Targeted Ligand Design and Optimization

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a reduced likelihood of drug resistance. arxiv.orguta.edu.ly The this compound scaffold is an excellent starting point for the development of multi-targeted ligands.

Strategies for Multi-Target Design:

Pharmacophore Hybridization: This approach involves combining the key pharmacophoric features of known inhibitors of different targets into a single molecule. The amino and hydroxyl groups of this compound provide versatile handles for incorporating these features.

Fragment-Based Drug Design (FBDD): FBDD can be used to identify small molecular fragments that bind to different targets. nih.govpharmacelera.combu.edu These fragments can then be linked together or grown, using the this compound core as a scaffold, to create a potent multi-target ligand.

Structure-Based Design: If the structures of the target proteins are known, computational methods can be used to design a single ligand that can fit into the binding sites of multiple targets.

Table 2: Potential Multi-Target Combinations for this compound Derivatives

Disease Area Potential Target 1 Potential Target 2 Rationale
Cancer Aurora Kinase A Aurora Kinase B Inhibition of both kinases can lead to synergistic anti-proliferative effects. nih.gov
Alzheimer's Disease Acetylcholinesterase (AChE) Monoamine Oxidase B (MAO-B) Dual inhibition can address both cognitive decline and neurodegeneration. nih.gov

| Inflammatory Diseases | p38 MAPK | MK2 | Targeting a downstream kinase in the p38 MAPK pathway may offer improved selectivity and reduced toxicity. nih.gov |

Integration of Advanced Experimental and Computational Approaches

The future of drug discovery with this compound will be greatly enhanced by the seamless integration of cutting-edge experimental and computational techniques. This synergistic approach can accelerate the design-make-test-analyze cycle, leading to the more rapid identification and optimization of promising drug candidates.

Key Integrated Approaches:

AI and Machine Learning: Artificial intelligence and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new this compound derivatives. mdpi.comacs.orgpreprints.org These models can guide the selection of compounds for synthesis and testing, thereby saving time and resources.

High-Throughput Screening (HTS) and High-Content Screening (HCS): HTS allows for the rapid screening of large libraries of compounds against a specific target. HCS provides more detailed information on the cellular effects of compounds by imaging multiple parameters simultaneously.

Organ-on-a-Chip Models: These microfluidic devices mimic the structure and function of human organs, providing a more physiologically relevant platform for testing the efficacy and toxicity of drug candidates compared to traditional cell cultures.

Computational and Experimental Synergy: A feedback loop between computational modeling and experimental validation is essential. Computational predictions can guide experimental work, while experimental results can be used to refine and improve the computational models.

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.

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